molecular formula C18H22N2O2 B2973537 N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide CAS No. 1049486-88-5

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide

Cat. No.: B2973537
CAS No.: 1049486-88-5
M. Wt: 298.386
InChI Key: HORNOVRKVAYVGG-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a complex organic compound that features an indoline scaffold

Mechanism of Action

Target of Action

The primary target of N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a key enzyme known as Lysine-specific histone demethylase 1 (LSD1). LSD1 has been identified as an important drug target, closely associated with the development of several types of tumors .

Mode of Action

this compound interacts with LSD1 by binding to it with high affinity . This interaction inhibits the enzymatic activity of LSD1, leading to changes in the methylation status of histones, which in turn affects gene expression.

Biochemical Pathways

The inhibition of LSD1 alters various biochemical pathways. LSD1 is involved in the regulation of gene expression through its role in the demethylation of histones. By inhibiting LSD1, this compound can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Result of Action

The inhibition of LSD1 by this compound leads to changes at the molecular and cellular levels. Specifically, the compound has been shown to have selective antiproliferative activity against the MV-4-11 cell line .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the indoline scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanecarbonyl chloride with indoline derivatives in the presence of a base such as triethylamine can yield the desired intermediate. This intermediate can then be further reacted with cyclopropanecarboxylic acid chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropane ring or the indoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is unique due to its specific combination of an indoline scaffold with a cyclopropane ring, which confers distinct chemical properties and biological activities. Its selective inhibition of LSD1 sets it apart from other compounds with similar structures .

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17(12-5-6-12)19-15-7-8-16-14(11-15)9-10-20(16)18(22)13-3-1-2-4-13/h7-8,11-13H,1-6,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORNOVRKVAYVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=CC(=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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